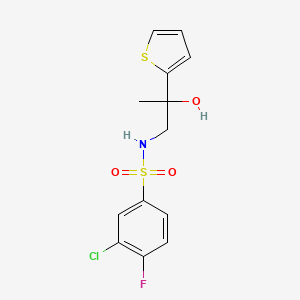
3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The presence of a thiophene ring, a sulfur-containing heterocycle, could potentially contribute to its biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of chloro, fluoro, and hydroxy substituents on the benzene ring would significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of sulfonamides, halogenated compounds, and thiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like sulfonamide and hydroxy could increase its solubility in polar solvents .Scientific Research Applications
- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
- Application : Among synthesized derivatives, compound 12 demonstrated significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .
- Application : The compound can serve as a boron reagent in Suzuki–Miyaura coupling reactions, facilitating the synthesis of diverse organic compounds .
Catalytic Protodeboronation
Antimicrobial Activity
Suzuki–Miyaura Coupling
Antiviral Potential
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3S2/c1-13(17,12-3-2-6-20-12)8-16-21(18,19)9-4-5-11(15)10(14)7-9/h2-7,16-17H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBVGPXWMJHPHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)
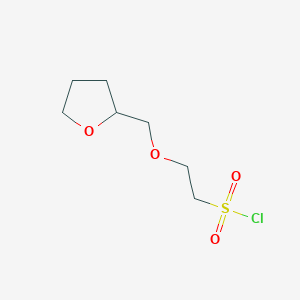

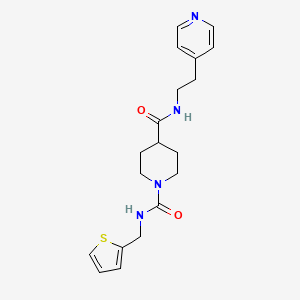

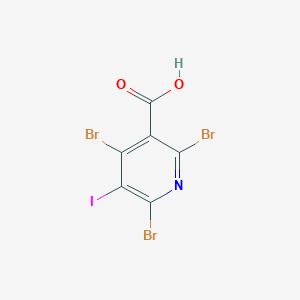



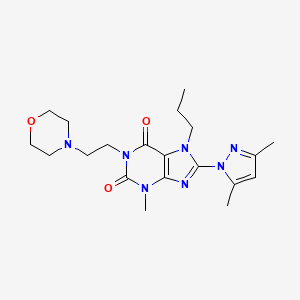
![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2388465.png)
